molecular formula C8H11N3O3 B1210491 Methyl 5-(but-3-en-1-yl)amino-1,3,4-oxadiazole-2-carboxylate

Methyl 5-(but-3-en-1-yl)amino-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1210491
M. Wt: 197.19 g/mol
InChI Key: RYZCYLNZNIEFLI-UHFFFAOYSA-N
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Description

Methyl 5-(but-3-en-1-yl)amino-1,3,4-oxadiazole-2-carboxylate is a member of 1,3,4-oxadiazoles.

Scientific Research Applications

Antidiarrheal Agent Synthesis

A study by Adelstein et al. (1976) explored the synthesis of a series of 4-amino-2,2-diarylbutyronitriles and their conversion to a 2-methyl-1,3,4-oxadiazol-5-yl function. This process led to compounds with potential as antidiarrheal agents, showing low analgesic activity and being equipotent to existing agents like diphenoxylate and loperamide (Adelstein, Yen, Dajani, & Bianchi, 1976).

Synthesis of Heterocyclic Compounds

Bąchor et al. (2021) reported the synthesis and characterization of a heterocyclic compound with unusual electron charge delocalization. The study highlights the compound's high ionization efficiency and its dissociation under specific conditions, indicating its potential as a lead structure in various applications (Bąchor, Drozd-Szczygieł, Bąchor, Jerzykiewicz, Wieczorek, & Mączyński, 2021).

Development of Energetic Materials

Yu et al. (2017) synthesized N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These compounds displayed moderate thermal stabilities and were insensitive to impact and friction, making them superior to TNT in certain aspects (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

Antimicrobial Applications

Siddiqui et al. (2013) synthesized derivatives of pyrazoles and 1,3,4-oxadiazoles and evaluated their antibacterial and antifungal activities. The study showed promising results in combating various bacteria and fungi, highlighting the potential use of these compounds in antimicrobial applications (Siddiqui, Idrees, Khati, & Dhonde, 2013).

Antibacterial Activity of Derivatives

Research by Hui et al. (2002) involved synthesizing and evaluating the antibacterial activities of 1,3,4-oxadiazole derivatives containing a 5-methylisoxazole moiety. Their results indicated significant antibacterial effectiveness, suggesting their application in medical treatments (Hui, Chu, Zhang, Wang, & Zhang, 2002).

properties

Product Name

Methyl 5-(but-3-en-1-yl)amino-1,3,4-oxadiazole-2-carboxylate

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 5-(but-3-enylamino)-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C8H11N3O3/c1-3-4-5-9-8-11-10-6(14-8)7(12)13-2/h3H,1,4-5H2,2H3,(H,9,11)

InChI Key

RYZCYLNZNIEFLI-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN=C(O1)NCCC=C

Canonical SMILES

COC(=O)C1=NN=C(O1)NCCC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(but-3-en-1-yl)amino-1,3,4-oxadiazole-2-carboxylate
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Methyl 5-(but-3-en-1-yl)amino-1,3,4-oxadiazole-2-carboxylate
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Methyl 5-(but-3-en-1-yl)amino-1,3,4-oxadiazole-2-carboxylate

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